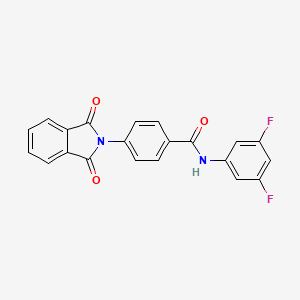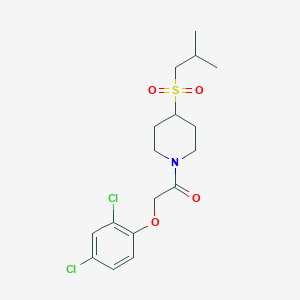
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an organic compound containing an imidazole ring, a fluorophenyl group, a methoxyphenyl group, a thiazolyl group, and an acetamide moiety. It's primarily of interest in fields such as medicinal chemistry and pharmacology due to its potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Formation of Imidazole Core: : Typically, the imidazole core is synthesized via a multi-step reaction involving the condensation of appropriate aldehydes and amines. The reaction conditions may include acidic or basic environments, with solvents like methanol or ethanol.
Attachment of Fluorophenyl and Methoxyphenyl Groups: : These groups are introduced through substitution reactions. For instance, the fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the methoxyphenyl group might be added through electrophilic aromatic substitution.
Formation of the Thioether Linkage: : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic intermediate, often requiring the presence of catalysts like trifluoroacetic acid (TFA).
Attachment of the Thiazolyl Group and Acetamide Formation: : This final step typically involves coupling reactions, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
The industrial production of this compound would likely involve optimization of the above steps to ensure high yield, purity, and cost-effectiveness. Large-scale reactions would necessitate robust purification processes such as recrystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: : The aromatic rings in the molecule can undergo substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.
Hydrolysis: : The acetamide group may be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Bromine (Br₂), chlorine (Cl₂), and nucleophiles like NaN₃
Hydrolysis: : Dilute HCl or NaOH under reflux
Major Products
Oxidation: : Sulfoxides or sulfones of the parent compound
Reduction: : Reduced forms with amine or alcohol groups
Substitution: : Substituted aromatics with halogen or azide groups
Hydrolysis: : Carboxylic acids or amines
科学的研究の応用
Chemistry
Ligand Design: : Serves as a potential ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: : Potentially acts as a catalyst or a catalytic precursor in organic synthesis.
Biology
Enzyme Inhibition: : Investigated for its role as an inhibitor of various enzymes, given the imidazole ring’s ability to bind to active sites.
Medicine
Anticancer Agent: : Explored for its cytotoxic effects against cancer cells, possibly through disrupting cellular functions.
Antimicrobial Activity: : Studied for its effectiveness against bacterial or fungal pathogens.
Anti-inflammatory Properties:
Industry
Polymer Synthesis: : Used as a monomer or a cross-linking agent in the synthesis of specialty polymers.
Pharmaceutical Manufacturing: : Intermediate in the production of various pharmaceuticals.
作用機序
Molecular Targets: : Primarily targets enzymes, receptors, or other proteins, disrupting normal biological functions.
Pathways Involved: : Often involves inhibiting enzyme activity, altering signal transduction pathways, or inducing apoptosis in cells.
類似化合物との比較
Similar Compounds
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Chlorine substituent instead of fluorine.
2-((1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Bromine substituent instead of fluorine.
2-((1-(4-fluorophenyl)-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Hydroxy substituent instead of methoxy.
Uniqueness
Fluorine Substitution: : Fluorine's small size and high electronegativity often lead to distinct biological activity, differing significantly from chlorine or bromine.
Methoxyphenyl Group: : Provides unique reactivity and binding properties, contributing to its potential as a multifunctional pharmaceutical agent.
This is the deep dive you asked for on 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, aiming for thorough coverage and a bit of a flair. How do you feel about this blend of detail and wit?
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-28-17-8-2-14(3-9-17)18-12-24-21(26(18)16-6-4-15(22)5-7-16)30-13-19(27)25-20-23-10-11-29-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZENEQVNDOHRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)
![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)
![N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2486976.png)
![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)



